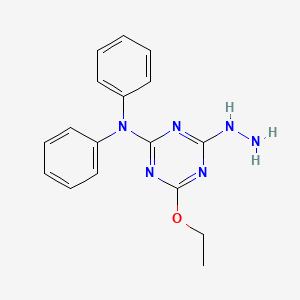
N-(4-bromo-2-fluorophenyl)-N'-(2-methoxyethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-BROMO-2-FLUOROPHENYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of ethanediamides These compounds are characterized by the presence of two amide groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-BROMO-2-FLUOROPHENYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 2-methoxyethylamine.
Formation of Intermediate: The first step involves the reaction of 4-bromo-2-fluoroaniline with an appropriate acylating agent to form an intermediate compound.
Amidation Reaction: The intermediate is then reacted with 2-methoxyethylamine under suitable conditions to form the final product, N’-(4-BROMO-2-FLUOROPHENYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-BROMO-2-FLUOROPHENYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-BROMO-2-FLUOROPHENYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms may enhance its binding affinity to specific targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N’-(4-BROMO-2-FLUOROPHENYL)-N-ETHYLETHANEDIAMIDE: Similar structure but lacks the methoxyethyl group.
N’-(4-CHLORO-2-FLUOROPHENYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE: Chlorine atom instead of bromine.
N’-(4-BROMO-2-FLUOROPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE: Hydroxyethyl group instead of methoxyethyl.
Uniqueness
N’-(4-BROMO-2-FLUOROPHENYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE is unique due to the combination of bromine, fluorine, and methoxyethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H12BrFN2O3 |
|---|---|
Molecular Weight |
319.13 g/mol |
IUPAC Name |
N'-(4-bromo-2-fluorophenyl)-N-(2-methoxyethyl)oxamide |
InChI |
InChI=1S/C11H12BrFN2O3/c1-18-5-4-14-10(16)11(17)15-9-3-2-7(12)6-8(9)13/h2-3,6H,4-5H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
IDSHEIAZRZKVSW-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Adamantan-1-YL)methyl]-3-chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-2-carboxamide](/img/structure/B11079247.png)
![N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B11079263.png)
![(4-Ethoxy-3-nitrophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11079264.png)

![2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B11079277.png)
![N-(4-fluorophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11079287.png)
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate](/img/structure/B11079289.png)
![1-benzyl-5-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11079294.png)
![2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone](/img/structure/B11079295.png)
![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11079297.png)
![2-[[2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-phenylimino]methyl]phenol](/img/structure/B11079300.png)
![1-(4-bromophenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B11079307.png)
![2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B11079314.png)
